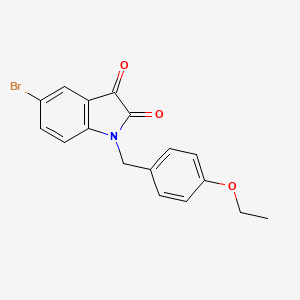

5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

5-bromo-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-2-22-13-6-3-11(4-7-13)10-19-15-8-5-12(18)9-14(15)16(20)17(19)21/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUQTGWVDJJTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione typically involves the following steps:

Ethoxybenzylation: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxybenzyl chloride and a suitable base such as potassium carbonate (K2CO3).

Cyclization: The final step involves cyclization to form the indoline-2,3-dione structure, which can be achieved using various cyclizing agents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indoline-2,3-dione to indoline or other reduced forms.

Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of new indoline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

The compound has demonstrated promising anticancer activity. Research indicates that indole derivatives, including 5-bromo-1-(4-ethoxybenzyl)indoline-2,3-dione, can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that derivatives of indolin-2-one exhibit significant inhibitory effects on breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values indicating effective concentrations for growth inhibition . The presence of the bromine atom enhances the reactivity of the compound, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound may also possess antimicrobial effects. Its unique structure allows it to interact with biological targets that are crucial for microbial growth and survival. This aspect is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed.

Biological Studies

Enzyme Inhibition and Receptor Binding

this compound serves as a valuable probe in studying biological processes such as enzyme inhibition and receptor binding. The compound's ability to bind with high affinity to various receptors suggests its potential role in modulating biological pathways. Understanding these interactions can lead to insights into disease mechanisms and the development of therapeutic strategies.

Material Science

Organic Electronics and Photonics

The properties of this compound may also be explored for applications in organic electronics and photonics. Its structural characteristics could contribute to advancements in materials used for light-emitting diodes (LEDs), organic solar cells, and other electronic devices. Research into the electronic properties of indole derivatives has indicated their potential utility in these fields.

Chemical Synthesis

Intermediate in Synthesis

This compound can act as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis. Researchers have utilized it to develop new synthetic methodologies that could streamline the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The bromine atom and ethoxybenzyl group contribute to its binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physical Properties

The substituent at the N1 position and halogenation pattern significantly influence melting points, solubility, and crystallinity:

*Calculated from molecular formula C17H14BrNO3. Observations:

- Sulfonyl-substituted derivatives (9b, 8b) exhibit higher melting points (~142°C) due to strong intermolecular dipole-dipole interactions .

- Alkyl/aryl substituents (e.g., phenylethyl, isopentyl) lower melting points compared to sulfonyl groups, likely due to reduced polarity .

- The 4-ethoxybenzyl group in the target compound may enhance crystallinity compared to 3-methoxy analogues, though direct data is unavailable.

Anticonvulsant Activity:

- N-methyl-5-bromo-3-(p-chlorophenylimino)isatin (Schiff base derivative) showed potent anticonvulsant activity (LD50 > 600 mg/kg) in MES and ScMet tests, outperforming phenytoin . The bromine atom at C5 and imino group are critical for activity.

Antimalarial and Anticancer Activity:

Structural and Electronic Effects

- Sulfonyl vs.

- Methoxy vs. Ethoxy Benzyl : The 4-ethoxy group in the target compound provides greater steric bulk and slightly enhanced electron-donating capacity compared to 3-methoxy derivatives, which may influence binding to biological targets like sigma receptors .

- Halogenation: Bromine at C5 increases molecular weight and polarizability compared to non-halogenated or fluoro-substituted analogues (e.g., 5-fluoroindoline derivatives in ).

Biological Activity

5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of pharmacological effects, making it a candidate for further investigation in drug development, especially in the fields of oncology and antimicrobial research.

Target Interaction

The compound binds with high affinity to multiple receptors, influencing various biochemical pathways. Indole derivatives are known to interact with their targets in ways that can modulate cellular functions and signal transduction pathways.

Biochemical Pathways

Research indicates that compounds like this compound can affect processes such as apoptosis, cell proliferation, and enzyme inhibition. The specific mechanisms may involve interference with microtubule dynamics and apoptosis pathways, similar to other indole derivatives .

Anticancer Activity

In Vitro Studies

Several studies have demonstrated the antiproliferative effects of indole derivatives on cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM . The compound's ability to inhibit tubulin polymerization suggests a mechanism similar to that of known anticancer agents like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| 5-Bromo Derivative | MCF-7 | 10–33 |

| Other Indole Derivatives | MDA-MB-231 | 23–33 |

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Indole derivatives have been shown to possess activity against various bacterial strains and fungi, suggesting that this compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

Case Study 1: Breast Cancer Treatment

In a comparative study involving multiple indole derivatives, this compound was evaluated for its efficacy against breast cancer cell lines. Results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of indole derivatives. The compound was found to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant in neurodegenerative conditions.

Research Applications

The unique structural characteristics of this compound make it suitable for various scientific applications:

- Medicinal Chemistry: A promising candidate for drug development targeting cancer and infectious diseases.

- Biological Studies: Useful as a probe for studying enzyme inhibition and receptor binding mechanisms.

- Material Science: Potential applications in organic electronics due to its electronic properties.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione, and how are intermediates characterized?

The compound is typically synthesized via electrophilic bromination of the parent indoline-2,3-dione scaffold. A validated method involves reacting 1-(4-ethoxybenzyl)indoline-2,3-dione with N-bromosuccinimide (NBS) in acetonitrile, catalyzed by ammonium acetate (NHOAc) at room temperature, yielding 89% product after purification . Key intermediates are characterized using NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, the benzyl proton signals in NMR (δ ~4.99 ppm) and bromine isotopic patterns in HRMS confirm successful substitution .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : and NMR are critical for identifying proton environments (e.g., aromatic protons at δ 6.72–7.65 ppm) and carbon hybridization states .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves the dihedral angle between the indoline-dione core and the 4-ethoxybenzyl group, confirming steric and electronic interactions .

- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in bromination reactions?

Yield optimization involves:

- Catalyst Screening : Testing alternatives to NHOAc (e.g., Lewis acids) to enhance electrophilic bromination efficiency.

- Solvent Effects : Polar aprotic solvents like acetonitrile favor NBS activation, while DMF may stabilize intermediates .

- Reaction Monitoring : TLC or in-situ NMR tracks reaction progress to minimize over-bromination.

- Purification : Flash chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) improves recovery .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimalarial vs. anticancer efficacy)?

Discrepancies arise from assay conditions (e.g., Plasmodium falciparum vs. cancer cell lines) and structural promiscuity. Strategies include:

- Dose-Response Profiling : Calculate IC values under standardized conditions (e.g., 1.81 µM for antimalarial activity ).

- Targeted Modifications : Introduce substituents (e.g., sulfonyl groups ) to enhance selectivity.

- Mechanistic Studies : Use computational docking to identify binding pockets in divergent targets (e.g., Plasmodium enzymes vs. human kinases) .

Q. How can computational methods predict the bioactivity of derivatives?

- QUAIL Calculations : Model protonation states and transition states near solvent interfaces to predict reactivity .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values) with bioactivity trends.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., thiazolidinone-binding enzymes ).

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in Ethoxy Groups : SHELXL’s rigid-bond restraint applies to refine torsional angles .

- Weak Intermolecular Interactions : C–H⋯O and π-π stacking (centroid distance ~3.38 Å) are modeled using PLATON validation tools .

- Twinned Data : SHELXE’s twin refinement option resolves overlapping reflections in high-symmetry space groups .

Q. How do structural modifications at the benzyl position affect antibacterial efficacy?

- Electron-Withdrawing Groups : Sulfonyl substitutions (e.g., hexadecylsulfonyl ) enhance membrane penetration in Gram-positive bacteria.

- Alkoxy Chain Length : Longer ethoxy chains increase lipophilicity, improving activity against Staphylococcus aureus (MIC ~8 µg/mL) .

- Halogenation : Bromine at C5 enhances electrophilicity, promoting covalent interactions with bacterial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.